molecular formula C8H11NO2 B13160248 3-Amino-1-(furan-2-yl)butan-2-one

3-Amino-1-(furan-2-yl)butan-2-one

Cat. No.: B13160248
M. Wt: 153.18 g/mol
InChI Key: AMCKCTICULBINB-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-2-yl)butan-2-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(furan-2-yl)butan-2-one can be achieved through several methods. One common approach involves the multi-component condensation reaction. For instance, the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines in acetic acid under reflux conditions can yield the desired compound . Another method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate and subsequent reaction with an aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(furan-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce 3-amino-1-(furan-2-yl)butanol.

Scientific Research Applications

3-Amino-1-(furan-2-yl)butan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: A simple furan derivative with carboxylic acid functionality.

    3-Amino-1-(furan-3-yl)butan-2-one: A structural isomer with the amino group positioned differently on the furan ring.

    2-Furoic acid: Another furan derivative with a carboxylic acid group.

Uniqueness: 3-Amino-1-(furan-2-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a furan ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

3-Amino-1-(furan-2-yl)butan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H9_{9}N1_{1}O2_{2}, with a molecular weight of approximately 155.18 g/mol. The compound contains an amino group, a furan ring, and a ketone functional group, which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • π-π Interactions : The furan ring allows for π-π interactions, which can stabilize binding to proteins and enzymes.

These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as antimicrobial and potential anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance:

Microorganism Activity
Candida albicansInhibited growth
Escherichia coliInhibited growth
Staphylococcus aureusInhibited growth

The mechanism underlying this antimicrobial activity involves disruption of cell membrane integrity and interference with essential metabolic pathways within microbial cells.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research on structurally related compounds has shown promising results against various cancer cell lines, indicating potential antiangiogenic effects . The specific mechanisms are still under investigation but may involve modulation of signaling pathways critical for tumor growth and metastasis.

Case Studies

  • Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of furan derivatives demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested using the agar diffusion method, showing zones of inhibition comparable to standard antibiotics.
  • Anticancer Potential : In vitro assays were performed on several cancer cell lines (e.g., MCF7, HeLa) to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds reveals interesting insights:

Compound Name Structural Features Unique Aspects
4-(Furan-2-yl)butan-2-oneFuran ring with ketoneLacks amino group
5-Amino-N-(furan-2-yl)butanamideAmine derivativeDifferent functional group (amide)
3-Amino-1-(furan-3-yl)butan-2-oneSimilar structure but different furan positionPotentially different biological activities

The presence of both an amino group and a furan ring in this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-(furan-2-yl)butan-2-one

InChI

InChI=1S/C8H11NO2/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4,6H,5,9H2,1H3

InChI Key

AMCKCTICULBINB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=CC=CO1)N

Origin of Product

United States

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